molecular formula C17H14ClN3OS B2988807 3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 477887-34-6

3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Katalognummer B2988807
CAS-Nummer: 477887-34-6
Molekulargewicht: 343.83
InChI-Schlüssel: IJGIQDYKORGUCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to an imidazo[2,1-b]quinazolin-5(1H)-one ring .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Potential as Nonclassical Antifolate Inhibitors

A study by Gangjee et al. (1996) synthesized novel compounds, including ones with a 4'-chlorophenyl group on the sulfur atom, as potential inhibitors of thymidylate synthase (TS). These compounds were investigated for their antitumor and antibacterial properties. Certain analogues demonstrated more potency than established compounds against human TS, showing potential as nonclassical antifolate inhibitors in cancer treatment (Gangjee et al., 1996).

Antimicrobial Properties

Patel et al. (2010) reported the synthesis of derivatives incorporating quinazolin-4(3H)one, displaying remarkable antibacterial and antifungal activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2010).

H1-Antihistaminic Activity

Research by Gobinath et al. (2015) involved synthesizing and evaluating 1-substituted-4-(3-chlorophenyl) triazolo quinazolin-5(4H)-ones for H1-antihistaminic activity. This study identified compounds with significant potency and low sedative properties, indicating potential for development into new antihistamine drugs (Gobinath et al., 2015).

Diuretic Agents

A study by Maarouf et al. (2004) synthesized quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. The findings suggested that specific derivatives exhibited significant diuretic activity, pointing towards potential therapeutic applications in conditions requiring diuresis (Maarouf et al., 2004).

Detoxification Pathway

Turesky et al. (1986) identified the sulfamate derivative of a related compound as a major metabolite in the detoxification process in rats. This study contributes to the understanding of metabolic pathways and detoxification processes for similar compounds (Turesky et al., 1986).

Development of H1-Antihistaminic Agents

Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4-(3H)-ones and tested their H1-antihistaminic activity. The study identified compounds with significant protection against histamine-induced bronchospasm, highlighting their potential in developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIQDYKORGUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.